molecular formula C26H26O6 B190029 Rocaglaol CAS No. 147059-46-9

Rocaglaol

Cat. No. B190029
M. Wt: 434.5 g/mol
InChI Key: RRVZOJQBRVGMMK-HCBGRYSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rocaglaol is a substance used for research and development purposes . It is not advised for medicinal, household, or other uses .


Synthesis Analysis

A synthetic analogue of Rocaglaol has been developed . The synthesis process involves the use of a dual-metal-catalyzed asymmetric allylation of benzofuran-3(2H)-one .


Molecular Structure Analysis

Rocaglaol is a type of flavagline, which are formed by the cycloaddition of a flavonoid nucleus with a cinnamic acid moiety . It has a molecular formula of C26H26O6 and a molecular weight of 434.48 .


Chemical Reactions Analysis

Flavaglines, including Rocaglaol, are formed by the cycloaddition of a flavonoid nucleus with a cinnamic acid moiety . Rocagloic acid is a biosynthetic precursor from which aglafoline- and rocaglamide-type cyclopentabenzofurans can be derived, while those of the rocaglaol-type are the result of decarboxylation .


Physical And Chemical Properties Analysis

Rocaglaol is a powder with a molecular formula of C26H26O6 and a molecular weight of 434.48 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

Rocaglaol in Cancer Research

Apoptosis and Cell Cycle Arrest in Cancer Cells Rocaglaol has shown potent anticancer activity, particularly in inducing apoptosis and cell cycle arrest in cancer cells. Specifically, it has demonstrated significant effects on LNCaP cells by triggering apoptosis through the mitochondrial pathway and causing G2/M-phase cell cycle arrest. The process involves the modulation of various apoptosis-related and cell cycle-related proteins, indicating its potential as a potent anticancer drug (Mi et al., 2006). Moreover, rocaglaol and its derivatives have shown cytotoxic activity against a range of cancer cells, including colon cancer cells, with some derivatives demonstrating enhanced potency compared to standard chemotherapy agents (Yang et al., 2021).

Rocaglaol in Chemical Synthesis and Derivative Development

Synthesis and Derivative Development The synthesis of rocaglaol and its derivatives is a crucial area of study, given their biological activities. A novel α-arylation of ketones method has been developed to synthesize rocaglaol derivatives, opening pathways for creating previously inaccessible compounds (Diedrichs et al., 2005). Additionally, enantioselective syntheses of rocaglaol and related natural products have been outlined, utilizing techniques like enantioselective [3 + 2] photocycloaddition, showcasing the chemical versatility and potential for creating diverse rocaglaol-based compounds (Gerard et al., 2006).

Rocaglaol in Neuroprotective Research

Neuroprotective Properties Rocaglaol derivatives have also been studied for their neuroprotective properties. A synthetic derivative of rocaglaol displayed potent anti-inflammatory properties in vitro and exhibited significant neuroprotective activity in animal models of Parkinson's disease and traumatic brain injury. This derivative worked by inhibiting cytokine-mediated signaling pathways, demonstrating the compound's potential in treating neurodegenerative diseases (Fahrig et al., 2005).

Safety And Hazards

Rocaglaol is for R&D use only and is not advised for medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Recent research has focused on the stereodivergent total synthesis of Rocaglaol . This research has led to the development of a dual-metal-catalyzed asymmetric allylation of benzofuran-3(2H)-one, which has enabled the synthesis of eight stereoisomers of Rocaglaol . This research is expected to contribute to the understanding of the structure-activity relationships of Rocaglaol .

properties

IUPAC Name

(1R,3S,3aR,8bS)-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O6/c1-29-18-11-9-17(10-12-18)26-20(16-7-5-4-6-8-16)15-23(27)25(26,28)24-21(31-3)13-19(30-2)14-22(24)32-26/h4-14,20,23,27-28H,15H2,1-3H3/t20-,23+,25+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVZOJQBRVGMMK-HCBGRYSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23C(CC(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@]23[C@@H](C[C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rocaglaol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
331
Citations
Q Mi, BN Su, H Chai, GA Cordell… - Anticancer …, 2006 - ar.iiarjournals.org
… treated with rocaglaol underwent apoptosis. In order to determine whether rocaglaol-induced … Rocaglaol treatment induced Bax expression through 12 to 72 h of exposure, while Bcl-xl …
Number of citations: 33 ar.iiarjournals.org
Y Xu, H Wang, Z Yang, Y Zhou, Y Liu, X Feng - Chem, 2022 - cell.com
… We found that rocaglaol 1 and 1-epi-rocaglaol 10 display excellent cytotoxicity, with IC50 … , rocaglaol 1 shows a 4to 5-fold increase in potency in comparison with 1-epi-rocaglaol 10. …
Number of citations: 34 www.cell.com
F Thuaud, Y Bernard, G Turkeri, R Dirr… - Journal of medicinal …, 2009 - ACS Publications
Flavaglines constitute a family of natural anticancer compounds. We present here 3 (FL3), the first synthetic flavagline that inhibits cell proliferation and viability (IC 50 ≈ 1 nM) at lower …
Number of citations: 110 pubs.acs.org
HJ Yang, YN Li, C Yan, J Yang, YR Zeng, P Yi, YM Li… - Fitoterapia, 2021 - Elsevier
… Thus, a multitude of rocaglaol derivatives were synthesized and their medicinal … rocaglaol derivatives were never reported. In this paper, isolation and structure modification of rocaglaol …
Number of citations: 6 www.sciencedirect.com
T Fahrig, I Gerlach, E Horvath - Molecular pharmacology, 2005 - ASPET
Many acute and chronic neurodegenerative diseases are characterized by a localized inflammatory response and constitutive activation of the transcription factors nuclear factor-κB (NF-…
Number of citations: 69 molpharm.aspetjournals.org
Y Li, J Qiu, P Yi, J Yang, W Gu, Y Li, C Yuan, X Hao - Bioorganic Chemistry, 2022 - Elsevier
… Rocaglaol (1) with fewer chiral centers showed the best cytotoxicity against HCT116 cells. … of rocaglaol is of great value. Herein, we report the synthesis of 60 novel rocaglaol derivatives …
Number of citations: 4 www.sciencedirect.com
X Yang, X Wu, X Wu, L Huang, J Song… - Drug Design …, 2022 - Taylor & Francis
… There were two steps required to synthesize MQ-16:1 Rocaglaol was synthesized according to our previous procedure.Then To a solution of rocaglaol (30 mg, 0.065 mmol) in 2 mL …
Number of citations: 1 www.tandfonline.com
H Kato‐Noguchi, M Suzuki, K Noguchi… - Chemistry & …, 2016 - Wiley Online Library
… and identified by spectral data as rocaglaol. Rocaglaol inhibited the growth of garden cress … The inhibitory activity of rocaglaol on the weed species, E. crus-galli, was much greater than …
Number of citations: 42 onlinelibrary.wiley.com
L Pan, UM Acuña, J Li, N Jena, TN Ninh… - Journal of natural …, 2013 - ACS Publications
… dereplication procedure, which revealed the presence of four rocaglaol derivatives (9–12). In addition… Further fractionation on this extract led to the purification of six additional rocaglaol …
Number of citations: 71 pubs.acs.org
K Thede, N Diedrichs, JP Ragot - Organic letters, 2004 - ACS Publications
An intramolecular hydroxy epoxide opening was used to access the cyclopenta[b]benzofuran ring system of the natural product rocaglaol (2). Our route allowed the stereocontrolled …
Number of citations: 49 pubs.acs.org

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